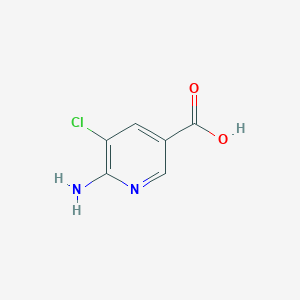

6-Amino-5-chloronicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKOPTSSZHBINK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559513 | |

| Record name | 6-Amino-5-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41668-11-5 | |

| Record name | 6-Amino-5-chloro-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41668-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-5-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-5-chloropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Amino-5-chloronicotinic acid chemical properties and structure

An In-depth Technical Guide to 6-Amino-5-chloronicotinic Acid: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a substituted pyridinecarboxylic acid. Its chemical and physical properties are summarized in the table below, providing a foundational understanding of its characteristics.

| Property | Value | Source |

| IUPAC Name | 6-amino-5-chloropyridine-3-carboxylic acid | [1] |

| CAS Number | 41668-11-5 | [2][3][4] |

| Molecular Formula | C6H5ClN2O2 | [1][4][5] |

| Molecular Weight | 172.57 g/mol | [4] |

| Melting Point | 323 °C (decomposes) | [1] |

| LogP | 1.59660 | [1] |

| Physical Form | Solid |

Chemical Structure and Identifiers

The structure of this compound, featuring a pyridine ring with amino, chloro, and carboxylic acid substituents, is fundamental to its chemical behavior and potential biological activity.

| Identifier | String | Source |

| SMILES | C1=C(C=NC(=C1Cl)N)C(=O)O | [1] |

| InChI | InChI=1S/C6H5ClN2O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H2,8,9)(H,10,11) | [1] |

| InChIKey | ODKOPTSSZHBINK-UHFFFAOYSA-N | [1] |

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, related aminonicotinic acid derivatives have been noted for their potential as antibacterial agents.[6] The proposed mechanism of action for some of these compounds involves the inhibition of critical bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.[6] Inhibition of these enzymes leads to disruptions in DNA synthesis and repair, ultimately resulting in bacterial cell death.

References

An In-depth Technical Guide to 6-Amino-5-chloronicotinic Acid (CAS: 41668-11-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-5-chloronicotinic acid, with the CAS number 41668-11-5, is a substituted pyridine derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structure, featuring an aminopyridine core functionalized with a chlorine atom and a carboxylic acid group, presents multiple reaction sites for the synthesis of diverse molecular scaffolds. While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of aminonicotinic acid derivatives has demonstrated a range of pharmacological effects, including modulation of GABA(A) receptors and inhibition of enzymes such as quinolinic acid synthesis. This technical guide provides a comprehensive overview of the known physicochemical properties, a postulated synthetic approach, and potential areas of investigation for this compound, aiming to facilitate its exploration in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a solid, off-white to white powder under standard conditions.[1] Its chemical structure and key properties are summarized in the tables below.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 41668-11-5 |

| Molecular Formula | C₆H₅ClN₂O₂[2][3] |

| Molecular Weight | 172.57 g/mol [2] |

| IUPAC Name | 6-amino-5-chloropyridine-3-carboxylic acid[3] |

| Synonyms | 6-amino-5-chloro-3-pyridinecarboxylic acid |

| InChI Key | ODKOPTSSZHBINK-UHFFFAOYSA-N[2] |

| Canonical SMILES | C1=C(C=NC(=C1Cl)N)C(=O)O[3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid, Powder | [1][2] |

| Color | White to off-white | [1] |

| Melting Point | 323 °C (decomposes) | [3] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Purity | Typically ≥97% or ≥99% | [1][2] |

Synthesis and Experimental Protocols

Postulated Synthetic Workflow

The following diagram illustrates a potential synthetic pathway, starting from 6-hydroxynicotinic acid. This proposed workflow is for illustrative purposes and would require experimental validation and optimization.

Caption: Postulated synthesis of this compound.

General Experimental Considerations (Hypothetical)

Step 1: Synthesis of 6-Chloronicotinic Acid from 6-Hydroxynicotinic Acid

-

Materials: 6-Hydroxynicotinic acid, Phosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅).

-

Procedure: A mixture of 6-hydroxynicotinic acid, POCl₃, and a catalytic amount of PCl₅ would be heated under reflux. The reaction progress would be monitored by Thin Layer Chromatography (TLC). Upon completion, the excess POCl₃ would be removed under reduced pressure. The residue would then be carefully quenched with ice water and neutralized to precipitate the crude 6-chloronicotinic acid. Purification would be achieved by recrystallization.

Step 2: Synthesis of 6-Chloro-5-nitronicotinic Acid

-

Materials: 6-Chloronicotinic acid, Fuming nitric acid, Concentrated sulfuric acid.

-

Procedure: 6-Chloronicotinic acid would be slowly added to a cooled mixture of fuming nitric acid and concentrated sulfuric acid. The reaction mixture would be stirred at a controlled temperature, and the progress monitored by TLC. Upon completion, the mixture would be poured onto crushed ice to precipitate the nitrated product. The solid would be filtered, washed with cold water, and dried.

Step 3: Synthesis of this compound

-

Materials: 6-Chloro-5-nitronicotinic acid, Iron powder, Hydrochloric acid (or Hydrogen gas and Palladium on carbon).

-

Procedure: The nitro group of 6-chloro-5-nitronicotinic acid would be reduced to an amino group. A common method involves heating the nitro compound with iron powder in the presence of an acid like hydrochloric acid. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst could be employed. After the reaction, the mixture would be filtered to remove the catalyst or iron salts. The pH of the filtrate would be adjusted to precipitate the final product, this compound. The product would then be collected by filtration, washed, and dried.

Potential Biological Activity and Drug Development Applications

While direct pharmacological data for this compound is scarce, the biological activities of structurally related aminonicotinic acids provide a basis for potential research directions.

GABA(A) Receptor Modulation

Analogues of 6-aminonicotinic acid have been synthesized and evaluated as GABA(A) receptor agonists.[4] The Gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system, and its modulation is a key strategy for treating anxiety, epilepsy, and other neurological disorders. The structural similarity of this compound to these known GABAergic compounds suggests it could be a valuable scaffold for the development of novel GABA(A) receptor ligands.

The following diagram illustrates the general principle of GABA(A) receptor activation and its downstream effects.

Caption: GABA(A) receptor signaling pathway.

Enzyme Inhibition

Derivatives of 2-aminonicotinic acid have been investigated as inhibitors of 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAO), an enzyme involved in the synthesis of the neurotoxin quinolinic acid.[2] Elevated levels of quinolinic acid are implicated in several neurodegenerative diseases. This suggests that substituted aminonicotinic acids, including this compound, could serve as lead structures for the development of enzyme inhibitors targeting various disease pathways.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound.

Table 3: Hazard and Precautionary Statements

| GHS Classification | Hazard Statements | Precautionary Statements |

| Skin Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

It is recommended to handle this compound in a well-ventilated area, such as a fume hood. Store the compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[2]

Conclusion and Future Directions

This compound is a chemical intermediate with significant potential for applications in drug discovery and medicinal chemistry. While comprehensive data on its synthesis and biological activity are currently limited, its structural features and the known pharmacology of related compounds suggest that it is a promising starting point for the development of novel therapeutics, particularly in the areas of neuroscience and enzyme inhibition. Further research is warranted to establish a reliable synthetic protocol, characterize its physicochemical properties in detail, and explore its pharmacological profile through in vitro and in vivo studies. Such investigations will be crucial in unlocking the full potential of this versatile molecule.

References

- 1. 41668-11-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. 2-Aminonicotinic acid 1-oxides are chemically stable inhibitors of quinolinic acid synthesis in the mammalian brain: a step toward new antiexcitotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-Amino-5-chloronicotinic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 6-Amino-5-chloronicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a predictive analysis based on established spectroscopic principles and data from analogous structures. The information herein is intended to serve as a reference for the characterization and identification of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of its constituent functional groups—an aminopyridine ring, a carboxylic acid, and a chloro substituent—and comparison with data from similar molecules.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

The NMR spectra are predicted for a standard deuterated solvent such as DMSO-d₆. Chemical shifts (δ) are given in parts per million (ppm).

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-2 | ~8.0 - 8.2 | Doublet | 1H | Proton on C-2 |

| H-4 | ~7.8 - 8.0 | Doublet | 1H | Proton on C-4 |

| -NH₂ | ~6.5 - 7.5 | Broad Singlet | 2H | Amino Protons |

| -COOH | ~12.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid Proton |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-2 | ~145 - 150 | Carbon adjacent to Nitrogen |

| C-3 | ~120 - 125 | Carboxylic Acid substituted Carbon |

| C-4 | ~135 - 140 | Carbon adjacent to Chlorine |

| C-5 | ~115 - 120 | Chlorine substituted Carbon |

| C-6 | ~155 - 160 | Amino substituted Carbon |

| -COOH | ~165 - 170 | Carboxylic Acid Carbon |

Table 2: Predicted Infrared (IR) Absorption Data

The IR spectrum is expected to show characteristic absorption bands for the primary amine, carboxylic acid, and aromatic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3400 - 3200 | Medium, Broad | N-H | Stretching (Amine) |

| 3300 - 2500 | Strong, Very Broad | O-H | Stretching (Carboxylic Acid) |

| 1710 - 1680 | Strong | C=O | Stretching (Carboxylic Acid) |

| 1620 - 1580 | Medium | C=C, C=N | Ring Stretching (Aromatic) |

| 1320 - 1210 | Medium | C-O | Stretching (Carboxylic Acid) |

| 850 - 750 | Strong | C-Cl | Stretching |

Table 3: Predicted Mass Spectrometry (MS) Data

The mass spectrum is expected to show a distinct molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Abundance | Assignment |

| 172/174 | High | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) |

| 155/157 | Medium | [M-OH]⁺ |

| 127/129 | Medium | [M-COOH]⁺ |

| 92 | Medium | [M-COOH-Cl]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A potential synthetic route to this compound can be adapted from procedures for related aminonicotinic acids. A plausible approach involves the hydrolysis of a corresponding ester, which can be synthesized from commercially available starting materials.

Step 1: Synthesis of Ethyl 6-amino-5-chloronicotinate This step would likely involve the reaction of a suitable dichloropyridine precursor with an amine source, followed by esterification.

Step 2: Hydrolysis to this compound

-

Dissolve Ethyl 6-amino-5-chloronicotinate in a mixture of methanol and a 1N aqueous solution of sodium hydroxide.

-

Stir the reaction mixture at room temperature for approximately 18 hours.

-

Remove the methanol under reduced pressure.

-

Dilute the residue with water and acidify the solution to a pH of approximately 3 using a 2N HCl solution.

-

The resulting precipitate, this compound, can be isolated by filtration or centrifugation, washed with cold water, and dried under vacuum.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the dried this compound sample in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 15-20 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with more scans will be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Collect a background spectrum of the empty ATR crystal prior to sample analysis. A typical measurement involves the co-addition of 16 to 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive or negative ion mode over a relevant mass-to-charge (m/z) range (e.g., 50-500). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualized Workflows

The following diagrams illustrate the proposed synthetic pathway and the general workflow for spectroscopic characterization.

An In-Depth Technical Guide to the Solubility and Stability of 6-Amino-5-chloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of 6-Amino-5-chloronicotinic acid, focusing on its solubility and stability. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the recommended experimental protocols and data presentation formats based on established scientific principles and regulatory guidelines. The methodologies described herein are designed to equip researchers with the necessary framework to generate robust and reliable data for drug discovery and development applications.

Solubility Profile

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Understanding the solubility of this compound across a physiologically relevant pH range is a fundamental step in its development.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound should be determined using the shake-flask method, a widely accepted technique for thermodynamic solubility assessment.[1] This method involves suspending an excess amount of the solid compound in a specific solvent system until equilibrium is reached.

Materials:

-

This compound (solid form)

-

pH buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4)[2]

-

Purified water

-

Organic solvents (e.g., DMSO, ethanol, methanol - for kinetic solubility)

-

Shake-flask apparatus or orbital shaker at a controlled temperature (e.g., 25 °C and 37 °C)

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV) for quantification

Procedure:

-

Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4).

-

Agitate the vials in a shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[1]

-

After equilibration, visually inspect the vials for the presence of undissolved solid.

-

Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as RP-HPLC.

-

Perform the experiment in triplicate for each condition.[2]

Data Presentation: Solubility Data

The quantitative solubility data for this compound should be summarized in a clear and structured table.

Table 1: Equilibrium Solubility of this compound

| Solvent System (Aqueous Buffer) | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| pH 1.2 (0.1 N HCl) | 25 | Data | Data | Data |

| pH 1.2 (0.1 N HCl) | 37 | Data | Data | Data |

| pH 4.5 (Acetate Buffer) | 25 | Data | Data | Data |

| pH 4.5 (Acetate Buffer) | 37 | Data | Data | Data |

| pH 6.8 (Phosphate Buffer) | 25 | Data | Data | Data |

| pH 6.8 (Phosphate Buffer) | 37 | Data | Data | Data |

| pH 7.4 (Phosphate Buffer) | 25 | Data | Data | Data |

| pH 7.4 (Phosphate Buffer) | 37 | Data | Data | Data |

| Purified Water | 25 | Data | Data | Data |

| Purified Water | 37 | Data | Data | Data |

Note: "Data" indicates where experimentally determined values would be placed.

Experimental Workflow: Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

Assessing the chemical stability of this compound under various stress conditions is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.[3][4][5]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies expose the API to stress conditions that are more severe than accelerated stability testing.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60-80 °C) for a specified time.

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and maintain at a controlled temperature (e.g., 60-80 °C) for a specified time.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat in a calibrated oven (e.g., 80-100 °C).

-

Photolytic Degradation: Expose the solid compound and its solution to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

-

At appropriate time points, withdraw samples, neutralize if necessary, dilute, and analyze using a validated stability-indicating HPLC method to determine the amount of remaining parent compound and detect any degradation products.

Data Presentation: Forced Degradation Data

The results of the forced degradation studies should be tabulated to show the extent of degradation under each stress condition.

Table 2: Summary of Forced Degradation Studies on this compound

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Assay of Parent Compound | % Degradation | Number of Degradants |

| Acid Hydrolysis | 0.1 N HCl | Data | Data | Data | Data | Data |

| Base Hydrolysis | 0.1 N NaOH | Data | Data | Data | Data | Data |

| Oxidation | 3% H₂O₂ | Data | RT | Data | Data | Data |

| Thermal (Solid) | Dry Heat | Data | Data | Data | Data | Data |

| Photolytic (Solid) | ICH Q1B | Data | RT | Data | Data | Data |

| Photolytic (Solution) | ICH Q1B | Data | RT | Data | Data | Data |

Note: "Data" indicates where experimentally determined values would be placed. RT = Room Temperature.

Experimental Workflow: Forced Degradation Study

References

An In-depth Technical Guide to the Synthesis of 5-Amino-2-chloronicotinic Acid from 2-Chloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide outlines a comprehensive, multi-step synthesis of 5-amino-2-chloronicotinic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 2-chloronicotinic acid. It is important to note that the direct synthesis of 6-amino-5-chloronicotinic acid from 2-chloronicotinic acid is not readily achievable through standard electrophilic or nucleophilic substitution reactions due to the directing effects of the substituents on the pyridine ring. The presented four-step sequence, involving esterification, nitration, reduction, and hydrolysis, represents a chemically sound and practical approach to obtaining the 5-amino-2-chloro isomer. Each step is detailed with comprehensive experimental protocols, and key quantitative data is summarized for clarity.

Overall Synthetic Workflow

The synthesis of 5-amino-2-chloronicotinic acid from 2-chloronicotinic acid is accomplished via a four-step process. The carboxylic acid functionality of the starting material is first protected as a methyl ester. Subsequently, an electrophilic nitration is carried out, followed by the reduction of the nitro group to an amine. The final step involves the hydrolysis of the methyl ester to yield the desired product.

Figure 1: Synthetic workflow for the preparation of 5-amino-2-chloronicotinic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reactant | MW ( g/mol ) | Equivalents | Product | MW ( g/mol ) | Theoretical Yield (g) | Reported Yield (%) |

| 1 | 2-Chloronicotinic acid | 157.55 | 1.0 | Methyl 2-chloronicotinate | 171.58 | 1.09 | ~86 |

| 2 | Methyl 2-chloronicotinate | 171.58 | 1.0 | Methyl 2-chloro-5-nitronicotinate | 216.58 | 1.26 | - |

| 3 | Methyl 2-chloro-5-nitronicotinate | 216.58 | 1.0 | Methyl 5-amino-2-chloronicotinate | 186.60 | 0.86 | - |

| 4 | Methyl 5-amino-2-chloronicotinate | 186.60 | 1.0 | 5-Amino-2-chloronicotinic acid | 172.57 | 0.92 | - |

Note: Yields are based on literature for analogous reactions and may vary depending on experimental conditions. The theoretical yield is calculated based on a 1:1 molar ratio from the reactant.

Experimental Protocols

Step 1: Synthesis of Methyl 2-chloronicotinate

This procedure details the esterification of 2-chloronicotinic acid to its corresponding methyl ester.

Materials:

-

2-Chloronicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous methanol (MeOH)

-

Dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 2-chloronicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, slowly add thionyl chloride (1.2 eq) at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Cool the reaction mixture back to 0 °C and slowly add anhydrous methanol (3.0 eq).

-

Carefully add triethylamine (2.0 eq) dropwise to the mixture.

-

Stir the reaction at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x volume of aqueous layer).

-

Combine the organic layers and wash with water, then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude methyl 2-chloronicotinate. The product can be purified by column chromatography if necessary.

Step 2: Synthesis of Methyl 2-chloro-5-nitronicotinate

This protocol describes the nitration of methyl 2-chloronicotinate. This reaction is analogous to the nitration of methyl benzoate.[1][2]

Materials:

-

Methyl 2-chloronicotinate

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Beaker

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

In a beaker, cool concentrated sulfuric acid (3.0 eq) to 0 °C using an ice bath.

-

Slowly add methyl 2-chloronicotinate (1.0 eq) to the cold sulfuric acid while stirring.

-

In a separate container, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.

-

Add the cold nitrating mixture dropwise to the solution of methyl 2-chloronicotinate in sulfuric acid, maintaining the temperature below 10-15 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The solid precipitate, methyl 2-chloro-5-nitronicotinate, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

Step 3: Synthesis of Methyl 5-amino-2-chloronicotinate

This procedure outlines the reduction of the nitro group to an amine using tin(II) chloride.

Materials:

-

Methyl 2-chloro-5-nitronicotinate

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH) solution (e.g., 10 M)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

Suspend methyl 2-chloro-5-nitronicotinate (1.0 eq) in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully basify with a concentrated NaOH solution until the pH is ~8-9, while cooling in an ice bath.

-

The resulting slurry is filtered through a pad of celite to remove the tin salts.

-

The filtrate is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x volume of aqueous layer).

-

The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 5-amino-2-chloronicotinate.

Step 4: Synthesis of 5-Amino-2-chloronicotinic acid

This final step involves the hydrolysis of the methyl ester to the carboxylic acid.

Materials:

-

Methyl 5-amino-2-chloronicotinate

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Hydrochloric acid (HCl) solution (e.g., 2 M)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

pH meter or pH paper

Procedure:

-

Dissolve methyl 5-amino-2-chloronicotinate (1.0 eq) in an aqueous sodium hydroxide solution.

-

Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution with hydrochloric acid to a pH of approximately 3-4.

-

The precipitated product, 5-amino-2-chloronicotinic acid, is collected by vacuum filtration.

-

Wash the solid with a small amount of cold water and dry under vacuum.

Disclaimer: The provided experimental protocols are based on analogous reactions found in the chemical literature and should be adapted and optimized for specific laboratory conditions. All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

References

The Ascending Trajectory of 6-Amino-5-chloronicotinic Acid Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The pyridine nucleus, a cornerstone in medicinal chemistry, continues to yield novel therapeutic candidates. Among these, derivatives of 6-amino-5-chloronicotinic acid are emerging as a promising class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and methodologies for the evaluation of these derivatives, aimed at facilitating further research and development in this area. While direct and extensive literature on this specific scaffold is nascent, this guide synthesizes data from structurally related aminopyridine and nicotinic acid derivatives to project the therapeutic potential and guide future investigations.

Synthesis of the this compound Scaffold and Its Derivatives

The synthetic route to this compound and its subsequent derivatization is a critical first step in exploring its biological potential. A general, plausible synthetic workflow is outlined below. The core scaffold can be synthesized and then modified at the carboxylic acid and amino groups to generate a library of diverse derivatives.

Caption: General Synthesis Workflow for this compound Derivatives.

Experimental Protocol: General Procedure for Amide Synthesis

A common derivatization of the carboxylic acid moiety is the formation of amides.

-

Activation of Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.1 equivalents) and a base such as triethylamine (2 equivalents).

-

Amine Addition: To the activated acid, add the desired primary or secondary amine (1.2 equivalents).

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired amide derivative.[1]

Potential Biological Activities and Quantitative Data from Related Compounds

Based on the biological profiles of structurally similar aminopyridine and nicotinic acid derivatives, compounds derived from this compound are anticipated to exhibit a range of activities, most notably anticancer and antimicrobial effects. The presence of the chlorine atom can enhance lipophilicity and potentially improve cell membrane permeability, a desirable trait in drug design.

Anticancer Activity

Derivatives of nicotinic acid have shown significant potential as anticancer agents.[2][3] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as kinases.

Table 1: Cytotoxic Activity of Related Aminopyridine and Nicotinamide Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Amino-4,6-diphenylnicotinonitriles | MDA-MB-231 | 1.81 ± 0.1 | [4] |

| 2-Amino-4,6-diphenylnicotinonitriles | MCF-7 | 2.85 ± 0.1 | [4] |

| Pyridine-based PIM-1 Kinase Inhibitors | MCF-7 | 0.5 - 5.27 | [5] |

| 6-amino-5-cyano-2-thiopyrimidines | Leukemia | Not specified | [6] |

| N-substituted 6-(chloro)-1H-benzimidazoles | Multiple | 1.84 - 10.28 | [7] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Halogenated aromatic compounds and aminopyridine derivatives have been reported to possess significant antimicrobial properties.[9][10] The mechanism can involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Table 2: Antimicrobial Activity of Related Halogenated and Aminopyridine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Halogenated Anilines | E. coli | 100 - 200 | [9][11] |

| Halogenated Anilines | S. aureus | 100 - 200 | [9][11] |

| Nicotinic Acid Acylhydrazones | S. epidermidis | 1.95 | [12] |

| Nicotinic Acid Acylhydrazones | S. aureus (MRSA) | 7.81 | [12] |

| 6-Alkylamino-N-phenylpyrazine-2-carboxamides | M. tuberculosis H37Rv | 5-10 µM | [13] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

-

Serial Dilution: Perform a serial two-fold dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Mechanisms of Action and Signaling Pathways

Given the structural similarities to known kinase inhibitors, a plausible mechanism of action for the anticancer activity of this compound derivatives is the inhibition of protein kinases.[5][14] Protein kinases play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of cancer.

Caption: Hypothetical Signaling Pathway for Anticancer Activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory activity of a compound against a specific kinase is the ADP-Glo™ Kinase Assay (Promega).

-

Reagent Preparation: Prepare the kinase, substrate, ATP, and test compound solutions in the appropriate kinase buffer.

-

Kinase Reaction: In a 384-well plate, add the test compound, followed by the kinase and substrate mixture. Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.

-

ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.[15]

Conclusion and Future Directions

Derivatives of this compound represent a promising and underexplored area of medicinal chemistry. Based on the biological activities of structurally related compounds, these derivatives hold significant potential as novel anticancer and antimicrobial agents. The synthetic accessibility of the core scaffold allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. Future research should focus on the systematic synthesis and biological evaluation of a broad range of this compound derivatives to identify lead compounds with potent and selective activity. Elucidation of their precise mechanisms of action and in vivo efficacy studies will be crucial for their further development as therapeutic agents. This guide provides a foundational framework to stimulate and direct these future research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Emerging Potential of 6-Amino-5-chloronicotinic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nicotinic acid scaffold is a well-established pharmacophore present in numerous therapeutic agents. The strategic introduction of substituents onto this pyridine ring system allows for the fine-tuning of physicochemical and pharmacological properties, making its derivatives attractive candidates in drug discovery. This technical guide focuses on the untapped potential of a specific, yet underexplored, derivative: 6-Amino-5-chloronicotinic acid . While direct literature on the extensive medicinal chemistry applications of this exact molecule is limited, this document serves as a forward-looking exploration of its potential. By drawing parallels with structurally related compounds, such as 6-aminonicotinic acid and other substituted nicotinic acids, we delineate potential therapeutic applications, propose synthetic strategies, and outline experimental protocols for biological evaluation. This guide aims to provide a foundational resource for researchers poised to investigate the therapeutic promise of this intriguing chemical scaffold.

Introduction: The this compound Scaffold

This compound is a pyridine carboxylic acid derivative characterized by an amino group at the 6-position and a chlorine atom at the 5-position. This unique substitution pattern offers several advantages in the context of medicinal chemistry:

-

Multiple Points for Derivatization: The carboxylic acid, the amino group, and the aromatic ring itself provide handles for chemical modification, allowing for the creation of diverse chemical libraries.

-

Modulation of Physicochemical Properties: The presence of the chloro and amino groups influences the electronic properties, lipophilicity, and hydrogen bonding capacity of the molecule, which are critical for target engagement and pharmacokinetic profiles.

-

Bioisosteric Potential: The nicotinic acid core is a known bioisostere for other aromatic and heteroaromatic systems, suggesting its potential to interact with a wide range of biological targets.

Given the established biological activities of related nicotinic acid derivatives, the this compound scaffold holds considerable promise for the development of novel therapeutics, particularly in oncology and neurology.

Potential Therapeutic Applications and Rationale

Based on the known activities of analogous compounds, we hypothesize that derivatives of this compound could be potent modulators of several key biological targets.

Kinase Inhibition in Oncology

The pyridine and aminopyridine moieties are prevalent in a multitude of approved and investigational kinase inhibitors. The this compound core could serve as a valuable scaffold for developing inhibitors of various kinases implicated in cancer, such as:

-

p38 MAP Kinase: Inhibitors of p38 MAP kinase are of interest for their potential in treating inflammatory diseases and certain cancers. The pyridine core is a common feature in p38 inhibitors.

-

Bruton's Tyrosine Kinase (BTK): Covalent and non-covalent BTK inhibitors are crucial in treating B-cell malignancies. Novel heterocyclic scaffolds are continuously being explored to improve selectivity and overcome resistance.[1][2]

-

Receptor Tyrosine Kinases (e.g., EGFR, KDR): Many successful kinase inhibitors targeting receptor tyrosine kinases incorporate substituted pyridine rings to engage with the ATP-binding pocket.

The amino group of this compound can be functionalized to form amides or ureas, which are common motifs in kinase inhibitors that form key hydrogen bond interactions within the kinase hinge region.

Neurodegenerative Diseases

Nicotinic acid and its derivatives have been investigated for their neuroprotective effects.[3] Analogs of 6-aminonicotinic acid have been shown to act as GABA(A) receptor agonists, suggesting a potential role in modulating neuronal inhibition.[4][5] Derivatives of this compound could be explored for their potential in treating neurodegenerative conditions through various mechanisms, including:

-

Modulation of Neurotransmitter Receptors: As demonstrated by related compounds, this scaffold could be tailored to interact with receptors like GABA(A), offering potential for treating epilepsy and other hyperexcitability disorders.

-

Anti-inflammatory and Antioxidant Effects: Chronic inflammation and oxidative stress are key pathological features of many neurodegenerative diseases. The aminopyridine scaffold has been associated with anti-inflammatory properties.

Synthetic Strategies and Derivatization

The derivatization of this compound can be approached through several standard organic synthesis reactions. The following workflow outlines a general strategy for creating a library of diverse derivatives.

Amide Synthesis

The carboxylic acid moiety is a prime site for modification via amide bond formation.

Experimental Protocol: General Procedure for Amide Synthesis via Acyl Chloride

-

Activation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere, add a chlorinating agent such as thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete, as monitored by TLC or LC-MS.

-

Coupling: In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine or DIEA (2.0 eq) in the same anhydrous solvent.

-

Addition: Slowly add the freshly prepared acyl chloride solution to the amine solution at 0 °C.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-16 hours until completion.

-

Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.[6]

Alternative Coupling Reagents: For more sensitive substrates, standard peptide coupling reagents such as HATU, HBTU, or EDC/HOBt can be employed.[7][8]

Urea Synthesis

The amino group provides a handle for the synthesis of urea derivatives, which are also prominent in many kinase inhibitors.

Experimental Protocol: General Procedure for Urea Synthesis

-

Reactant Preparation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DMF) under an inert atmosphere.

-

Addition of Isocyanate: Add the desired isocyanate (1.1 eq) dropwise to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture for 2-24 hours, monitoring for completion by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting crude product can be purified by trituration with a suitable solvent, column chromatography, or recrystallization to yield the pure urea derivative.

Biological Evaluation: Proposed Assays

To assess the therapeutic potential of novel derivatives of this compound, a tiered screening approach is recommended.

In Vitro Kinase Assays

For oncology applications, initial screening should focus on a panel of cancer-relevant kinases.

Experimental Protocol: General In Vitro Kinase Assay (Radiometric)

-

Reaction Setup: In a 96-well plate, combine the purified kinase, the peptide or protein substrate, and the test compound at various concentrations in a kinase assay buffer.

-

Initiation: Initiate the kinase reaction by adding ATP, including a radiolabeled ATP (e.g., [γ-³²P]ATP).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specified time.

-

Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Detection: Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the radioactivity on the membrane using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2][3][9][10][11]

Cell-Based Assays for Anticancer Activity

Compounds showing promising activity in biochemical assays should be advanced to cell-based screening.

Experimental Protocol: General Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

-

Cell Seeding: Seed cancer cell lines of interest in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 72 hours).

-

Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's protocol.

-

Incubation: Incubate the plates for the recommended time to allow for the conversion of the reagent by viable cells.

-

Detection: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

-

Data Analysis: Normalize the results to untreated control cells and calculate the GI50 or IC50 values.[12][13][14][15]

Proposed Signaling Pathway for Investigation

Given the potential for kinase inhibition, a key signaling pathway to investigate for derivatives of this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Quantitative Data Summary (Hypothetical)

As there is limited published data for derivatives of this compound, the following table is a hypothetical representation of data that could be generated from the proposed assays. This table is intended to serve as a template for data organization and comparison.

| Compound ID | R Group (Amide) | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) |

| ACN-001 | Phenyl | p38α | 150 | A549 (Lung) | 2.5 |

| ACN-002 | 4-Fluorophenyl | p38α | 85 | A549 (Lung) | 1.2 |

| ACN-003 | 3-Pyridyl | BTK | 250 | Ramos (Lymphoma) | 5.8 |

| ACN-004 | 4-Morpholinophenyl | BTK | 120 | Ramos (Lymphoma) | 3.1 |

| ACN-005 | Cyclohexyl | KDR | 500 | HUVEC | 10.2 |

Conclusion and Future Directions

This compound represents a promising, yet largely unexplored, scaffold for the development of novel therapeutic agents. Its structural features are amenable to the synthesis of diverse libraries of compounds with the potential to modulate key biological targets in oncology and neurodegenerative diseases. This technical guide provides a foundational framework for initiating research in this area, outlining potential applications, synthetic methodologies, and protocols for biological evaluation. Future work should focus on the synthesis and screening of focused libraries of this compound derivatives to validate the hypotheses presented herein and to uncover the full therapeutic potential of this versatile chemical entity. The systematic exploration of the structure-activity relationships (SAR) of these derivatives will be crucial in guiding the optimization of lead compounds towards clinical candidates.

References

- 1. aichat.physics.ucla.edu [aichat.physics.ucla.edu]

- 2. researchgate.net [researchgate.net]

- 3. protocols.io [protocols.io]

- 4. archives.ijper.org [archives.ijper.org]

- 5. Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. peptide.com [peptide.com]

- 8. growingscience.com [growingscience.com]

- 9. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents - PMC [pmc.ncbi.nlm.nih.gov]

6-Amino-5-chloronicotinic acid as a building block in organic synthesis

An In-depth Technical Guide to 6-Amino-5-chloronicotinic Acid as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS Number 41668-11-5, is a substituted pyridine derivative that has emerged as a valuable and versatile building block in modern organic synthesis.[1][2] Its unique trifunctional architecture—comprising a nucleophilic amino group, a carboxylic acid handle for amide bond formation, and a halogenated site ripe for cross-coupling reactions—makes it an attractive starting material for constructing complex molecular scaffolds.

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility in the synthesis of kinase inhibitors for drug discovery.

Physicochemical and Spectroscopic Data

The key physical and chemical properties of this compound are summarized below. While experimental data for properties like melting and boiling points are not widely published, data from commercial suppliers provide a baseline for handling and storage.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 41668-11-5 | [1][2] |

| Molecular Formula | C₆H₅ClN₂O₂ | [1] |

| Molecular Weight | 172.57 g/mol | [2] |

| Physical Form | Solid | [1] |

| Purity | ≥97% | [1] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [1][2] |

| InChI Key | ODKOPTSSZHBINK-UHFFFAOYSA-N | [1] |

Spectroscopic data is crucial for reaction monitoring and product characterization. While a publicly available, peer-reviewed spectrum for this specific compound is not available, typical chemical shifts for similar pyridine structures can be predicted. Protons on the pyridine ring would appear in the aromatic region (δ 7.0-9.0 ppm) in ¹H NMR, while the carboxylic acid proton would be a broad singlet further downfield. In ¹³C NMR, the carbonyl carbon would be expected around δ 165-175 ppm, with the aromatic carbons appearing between δ 110-160 ppm.

Synthesis of this compound

Proposed Synthetic Protocol: Chlorination of 6-Aminonicotinic Acid

This protocol is a representative procedure based on common chlorination methods for activated aromatic and heteroaromatic systems.

-

Materials:

-

6-Aminonicotinic acid

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Stir plate and magnetic stir bar

-

Round-bottom flask and reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 6-aminonicotinic acid (1.0 eq).

-

Add anhydrous acetonitrile to form a suspension (approx. 0.1 M concentration).

-

Add N-Chlorosuccinimide (1.1 eq) to the suspension in one portion.

-

Heat the reaction mixture to reflux (approx. 82°C) and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purify the crude residue by recrystallization or column chromatography to yield this compound.

-

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups, which can be addressed sequentially to build molecular complexity.

Caption: Reactivity of this compound Functional Groups.

Application in the Synthesis of IRAK4 Inhibitors

A key application of this building block is in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, making it a high-value target for treating inflammatory and autoimmune diseases.

The initial and most common transformation involves an amide coupling reaction at the carboxylic acid position. A specific example is the coupling with (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate, a common fragment in kinase inhibitor design.

Caption: Synthetic workflow for an IRAK4 inhibitor.

Detailed Experimental Protocol: Amide Coupling

This protocol describes the HATU-mediated amide coupling of this compound with an amine, a crucial step in synthesizing IRAK4 inhibitor precursors.

-

Materials:

-

This compound (1.0 eq)

-

(S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Magnetic stirrer, round-bottom flask, inert atmosphere setup

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add a solution of (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (1.1 eq) in DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure amide product.

-

Table 2: Representative Amide Coupling Reaction Data

| Reactant 1 | Reactant 2 | Coupling Reagent | Product | Typical Yield |

| This compound | (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate | HATU/DIPEA | N-((S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl)-6-amino-5-chloronicotinamide | 70-90% |

Biological Context: IRAK4 Signaling Pathway

The molecules synthesized from this compound often target critical cellular signaling pathways. IRAK4 inhibitors, for example, block a key step in the innate immune response. Activation of Toll-like Receptors (TLRs) or the IL-1 Receptor (IL-1R) by pathogens or inflammatory signals leads to the recruitment of IRAK4, which then phosphorylates IRAK1. This initiates a signaling cascade culminating in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines like TNF-α and IL-6.[3] An inhibitor blocks the kinase activity of IRAK4, thus halting this inflammatory cascade.

Caption: Simplified IRAK4 signaling pathway and point of inhibition.

References

- 1. Buy 1-Methyl-2-phenyl-4-(trifluoromethyl)-1H-imidazole (EVT-392041) | 63875-06-9 [evitachem.com]

- 2. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of 6-Amino-5-chloronicotinic acid

An In-depth Technical Guide to 6-Amino-5-chloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a substituted pyridine carboxylic acid, holds potential as a versatile building block in medicinal chemistry and drug development. Its structural similarity to biologically active nicotinic acid derivatives suggests its utility in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the available information on this compound, including its synthesis, physicochemical properties, and potential biological significance based on related compounds. Due to the limited publicly available data on this specific molecule, this guide also presents plausible synthetic methodologies and discusses potential areas of biological investigation by drawing parallels with structurally similar compounds.

Introduction

Nicotinic acid (niacin) and its derivatives are fundamental scaffolds in numerous biologically active compounds. The strategic placement of amino and chloro substituents on the nicotinic acid core, as seen in this compound, can significantly influence its chemical reactivity and biological activity. The amino group can act as a hydrogen bond donor and a site for further functionalization, while the electron-withdrawing chloro group can modulate the acidity of the carboxylic acid and the overall electronic properties of the pyridine ring. This guide aims to consolidate the current knowledge on this compound and to provide a foundational resource for researchers interested in its application.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in peer-reviewed literature. The following table summarizes available information from chemical suppliers.[1][2]

| Property | Value | Source |

| CAS Number | 41668-11-5 | [3][4][5] |

| Molecular Formula | C₆H₅ClN₂O₂ | [2] |

| Molecular Weight | 172.57 g/mol | [2] |

| Appearance | White powder | [1] |

| Purity | >95% to 99% | [1][2] |

| Storage | Sealed and preserved | [1] |

Synthesis of this compound

-

Route A: Nucleophilic aromatic substitution (amination) of 6-chloronicotinic acid.

-

Route B: Electrophilic aromatic substitution (chlorination) of 6-aminonicotinic acid.

Plausible Synthetic Workflow

The following diagram illustrates the potential synthetic pathways to this compound from commercially available precursors.

Caption: Plausible synthetic routes to this compound.

Detailed Plausible Experimental Protocols

3.2.1. Route A: Amination of 6-Chloronicotinic Acid

This protocol is adapted from a microwave-assisted amination of 2-chloronicotinic acid.[6]

Materials:

-

6-Chloronicotinic acid

-

Aqueous ammonia (e.g., 28-30%)

-

Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

-

Water (as solvent)

-

Hydrochloric acid (for acidification)

-

Microwave reactor vials

-

Standard laboratory glassware

Procedure:

-

In a microwave reactor vial, combine 6-chloronicotinic acid (1.0 eq), water, and aqueous ammonia (excess, e.g., 10 eq). If needed, a tertiary amine base like DIPEA (e.g., 3.0 eq) can be added.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture with stirring at a high temperature (e.g., 150-200 °C) for a specified time (e.g., 1-2 hours). The reaction should be monitored for pressure.

-

After cooling to room temperature, carefully open the vial.

-

Transfer the reaction mixture to a beaker and acidify with concentrated hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., water or an alcohol/water mixture).

3.2.2. Route B: Chlorination of 6-Aminonicotinic Acid

This protocol is based on general procedures for the chlorination of activated aromatic rings.

Materials:

-

6-Aminonicotinic acid

-

N-Chlorosuccinimide (NCS)

-

A suitable solvent (e.g., acetonitrile, dimethylformamide)

-

Standard laboratory glassware

Procedure:

-

Dissolve 6-aminonicotinic acid (1.0 eq) in the chosen solvent in a round-bottom flask.

-

Add N-Chlorosuccinimide (1.0-1.2 eq) portion-wise to the solution with stirring.

-

Heat the reaction mixture at a moderate temperature (e.g., 50-70 °C) and monitor the progress by a suitable technique (e.g., TLC or LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If the product precipitates, it can be isolated by filtration. Otherwise, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound, the activities of its structural analogues provide insights into its potential applications.

| Compound/Class | Reported Biological Activity | Potential Application Areas for this compound | Reference |

| 2-Aminonicotinic acid derivatives | Tuberculostatic activity. | Antibacterial drug discovery. | [7] |

| 2-Aminonicotinic acid 1-oxides | Inhibitors of quinolinic acid synthesis, suggesting neuroprotective effects. | Neurodegenerative diseases. | [8] |

| Substituted Benzimidazoles (derived from amino acids) | Antiproliferative activity against various cancer cell lines. | Oncology. | [9] |

| Nicotinic acid derivatives | Antibacterial activity, particularly against Gram-positive bacteria. | Development of new antibiotics. | [10] |

| Aminophosphonic acids (amino acid isosteres) | Herbicides, pesticides, bactericides, antifungals, enzyme inhibitors. | Agrochemicals, pharmaceuticals. | [11] |

The presence of the amino and carboxylic acid groups makes this compound a valuable scaffold for combinatorial chemistry and the generation of compound libraries for screening against various biological targets.

Signaling Pathways and Mechanism of Action: A Prospective Outlook

Based on the activities of its analogues, this compound or its derivatives could potentially interact with several signaling pathways. For instance, its structural resemblance to enzyme substrates or cofactors could lead to the inhibition of key metabolic pathways.

The following diagram illustrates a hypothetical workflow for investigating the biological activity of this compound.

References

- 1. This compound, CasNo.41668-11-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 2. This compound - Anichem [anichemllc.com]

- 3. This compound | 41668-11-5 [chemicalbook.com]

- 4. 41668-11-5|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 41668-11-5 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of some 2-aminonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Aminonicotinic acid 1-oxides are chemically stable inhibitors of quinolinic acid synthesis in the mammalian brain: a step toward new antiexcitotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

In-depth Technical Guide: Safety and Handling of 6-Amino-5-chloronicotinic acid

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for 6-Amino-5-chloronicotinic acid. It is intended for use by trained professionals in research and drug development. The information compiled is based on available safety data sheets for structurally related compounds, as specific data for this compound is limited. Always consult the most current Safety Data Sheet (SDS) for the specific product you are using and adhere to all applicable institutional and governmental regulations.

Hazard Identification and Classification

Table 1: GHS Hazard Classification (Based on Related Compounds)

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Source Compound(s) |

| Acute Toxicity, Oral | Category 4 |

| Warning | H302: Harmful if swallowed | 6-Amino-2-chloronicotinic acid[1] |

| Skin Corrosion/Irritation | Category 2 |

| Warning | H315: Causes skin irritation | 6-Amino-2-chloronicotinic acid[1], 6-Chloronicotinic acid[2][3] |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Warning | H319: Causes serious eye irritation | 6-Amino-2-chloronicotinic acid[1], 6-Chloronicotinic acid[2][3] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 |

| Warning | H335: May cause respiratory irritation | 6-Amino-2-chloronicotinic acid[1], 6-Chloronicotinic acid[2][3] |

First-Aid Measures

In case of exposure, immediate action is crucial. The following are general first-aid guidelines based on related compounds.

Table 2: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Consult a physician.[4][5] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water. If skin irritation persists, call a physician.[4][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a physician or ophthalmologist.[4][6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][7] |

Handling and Storage

Proper handling and storage are essential to minimize exposure and maintain the chemical's integrity.

Handling:

-

Avoid contact with skin, eyes, and clothing.[4]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]

-